4-Fluoroantipyrine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

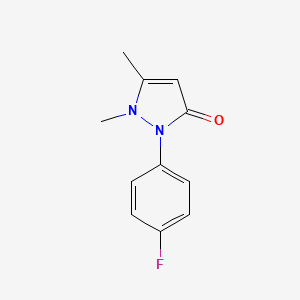

4-Fluoroantipyrine, also known as this compound, is a useful research compound. Its molecular formula is C11H11FN2O and its molecular weight is 206.22 g/mol. The purity is usually 95%.

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 10364. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

Synthesis of 4-Fluoroantipyrine

The synthesis of this compound typically involves the fluorination of antipyrine. A notable method includes the Schiemann reaction, where 4-aminoantipyrine is converted to a diazonium salt that is subsequently fluorinated. The resulting compound is then purified for use in various applications. The process has been documented to yield specific activities suitable for imaging purposes, particularly with fluorine-18 labeling for positron emission tomography (PET) imaging .

Radiopharmaceuticals

This compound has been investigated as a potential radiopharmaceutical for brain perfusion imaging. Studies indicate that the fluorine-18 labeled version of this compound can effectively trace blood flow in the central nervous system. In a study involving normal mice, the distribution of [18F]this compound was evaluated, showing significant retention in brain tissue compared to other organs, suggesting its viability as a brain imaging agent .

Pharmacokinetics and Metabolism

Research on the pharmacokinetics of this compound has revealed its rapid uptake by the brain, with studies indicating that it follows a similar metabolic pathway to that of antipyrine, primarily involving liver microsomal enzymes. The compound's distribution and elimination profiles are crucial for understanding its potential therapeutic uses .

Antiviral Properties

While primarily known for its applications in imaging, this compound's structure suggests potential antiviral properties. Its analogs have shown efficacy against various viral pathogens, including influenza viruses. The mechanism of action may involve inhibition of viral polymerases, making it a candidate for further investigation in antiviral drug development .

Case Study 1: Imaging Studies

A pivotal study evaluated the use of [18F]this compound as a blood flow tracer in comparison to traditional methods. The results demonstrated that [18F]this compound could provide quantitative measurements of cerebral blood flow, paving the way for its application in clinical diagnostics .

Case Study 2: Pharmacological Research

In another investigation, researchers explored the metabolic pathways of this compound in larger animal models. The findings indicated that while the compound exhibits promising characteristics for imaging, its safety profile needs further evaluation due to potential toxic effects at higher doses .

Data Tables

| Study | Application | Findings |

|---|---|---|

| Synthesis Study | Radiopharmaceuticals | Successful synt |

Propiedades

Número CAS |

5400-60-2 |

|---|---|

Fórmula molecular |

C11H11FN2O |

Peso molecular |

206.22 g/mol |

Nombre IUPAC |

2-(4-fluorophenyl)-1,5-dimethylpyrazol-3-one |

InChI |

InChI=1S/C11H11FN2O/c1-8-7-11(15)14(13(8)2)10-5-3-9(12)4-6-10/h3-7H,1-2H3 |

Clave InChI |

DPSOQADTQNTSSG-UHFFFAOYSA-N |

SMILES |

CC1=CC(=O)N(N1C)C2=CC=C(C=C2)F |

SMILES canónico |

CC1=CC(=O)N(N1C)C2=CC=C(C=C2)F |

Key on ui other cas no. |

5400-60-2 |

Sinónimos |

4-fluoroantipyrine 4-fluoroantipyrine, 18F-labeled |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.